Comparative TLR7 Potency and Selectivity: AXC-715 vs. Resiquimod and Gardiquimod
In HEK293 reporter cell assays measuring NF-κB activation, AXC-715 activates human TLR7 with an EC₅₀ of 0.634 µM. This places its potency between resiquimod (EC₅₀ = 0.12 µM), which is ~5.3-fold more potent, and gardiquimod (EC₅₀ = 2.0 µM), which is ~3.2-fold less potent . Critically, AXC-715's TLR7/TLR8 selectivity ratio is ~2:1 (0.634 µM vs. 1.3 µM), representing a more balanced dual-agonism profile compared to resiquimod's strong TLR7 bias (~22:1 ratio; 0.12 µM vs. 2.63 µM) [1]. This distinct pharmacological fingerprint makes AXC-715 a unique tool for studies requiring balanced activation of both receptors.
| Evidence Dimension | EC₅₀ for Human TLR7 Activation (NF-κB reporter assay) |
|---|---|
| Target Compound Data | 0.634 µM |
| Comparator Or Baseline | Resiquimod: 0.12 µM; Gardiquimod: 2.0 µM |
| Quantified Difference | AXC-715 is 5.3-fold less potent than resiquimod and 3.2-fold more potent than gardiquimod at TLR7. |
| Conditions | HEK293 cells expressing human TLR7, measured via secreted alkaline phosphatase (SEAP) reporter assay after 18-24 hours of incubation. |
Why This Matters
This data confirms AXC-715 is not a generic, high-potency TLR7 agonist but offers a specific, intermediate potency and a more balanced TLR7/TLR8 profile, crucial for studies aiming to avoid the strong TLR7 bias of compounds like resiquimod.
- [1] Baz Salusto, F. et al. (2024). Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma. Molecules 2024, 29(14), 3314. Table 1. View Source
